Cas no 1804761-89-4 (2-(Chloromethyl)-4-iodo-3-(trifluoromethoxy)pyridine-6-acetonitrile)

2-(Chloromethyl)-4-iodo-3-(trifluoromethoxy)pyridine-6-acetonitrile is a versatile pyridine-based intermediate with significant utility in pharmaceutical and agrochemical synthesis. Its structure features a chloromethyl group, an iodo substituent, and a trifluoromethoxy moiety, offering multiple reactive sites for further functionalization. The presence of the electron-withdrawing trifluoromethoxy group enhances its reactivity in nucleophilic substitution and cross-coupling reactions, while the acetonitrile group provides additional flexibility for derivatization. This compound is particularly valuable in the development of bioactive molecules, serving as a key building block for heterocyclic compounds. Its stability and well-defined reactivity profile make it a reliable choice for advanced synthetic applications.
2-(Chloromethyl)-4-iodo-3-(trifluoromethoxy)pyridine-6-acetonitrile structure
1804761-89-4 structure
商品名:2-(Chloromethyl)-4-iodo-3-(trifluoromethoxy)pyridine-6-acetonitrile
CAS番号:1804761-89-4
MF:C9H5ClF3IN2O
メガワット:376.501483678818
CID:4835523

2-(Chloromethyl)-4-iodo-3-(trifluoromethoxy)pyridine-6-acetonitrile 化学的及び物理的性質

名前と識別子

    • 2-(Chloromethyl)-4-iodo-3-(trifluoromethoxy)pyridine-6-acetonitrile
    • インチ: 1S/C9H5ClF3IN2O/c10-4-7-8(17-9(11,12)13)6(14)3-5(16-7)1-2-15/h3H,1,4H2
    • InChIKey: FNODSCWCHVTPEO-UHFFFAOYSA-N
    • ほほえんだ: IC1C=C(CC#N)N=C(CCl)C=1OC(F)(F)F

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 6
  • 重原子数: 17
  • 回転可能化学結合数: 3
  • 複雑さ: 306
  • 疎水性パラメータ計算基準値(XlogP): 2.8
  • トポロジー分子極性表面積: 45.9

2-(Chloromethyl)-4-iodo-3-(trifluoromethoxy)pyridine-6-acetonitrile 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A029091475-1g
2-(Chloromethyl)-4-iodo-3-(trifluoromethoxy)pyridine-6-acetonitrile
1804761-89-4 97%
1g
$1,460.20 2022-04-01

2-(Chloromethyl)-4-iodo-3-(trifluoromethoxy)pyridine-6-acetonitrile 関連文献

2-(Chloromethyl)-4-iodo-3-(trifluoromethoxy)pyridine-6-acetonitrileに関する追加情報

Comprehensive Overview of 2-(Chloromethyl)-4-iodo-3-(trifluoromethoxy)pyridine-6-acetonitrile (CAS No. 1804761-89-4)

The compound 2-(Chloromethyl)-4-iodo-3-(trifluoromethoxy)pyridine-6-acetonitrile (CAS No. 1804761-89-4) is a highly specialized pyridine derivative with significant applications in pharmaceutical and agrochemical research. Its unique structural features, including the chloromethyl, iodo, and trifluoromethoxy substituents, make it a valuable intermediate in the synthesis of bioactive molecules. Researchers and industry professionals are increasingly interested in this compound due to its potential in drug discovery and material science.

One of the key reasons for the growing attention toward 2-(Chloromethyl)-4-iodo-3-(trifluoromethoxy)pyridine-6-acetonitrile is its role in the development of novel heterocyclic compounds. Heterocycles are a cornerstone of modern medicinal chemistry, and this compound's pyridine core provides a versatile scaffold for further functionalization. The presence of the acetonitrile group adds to its reactivity, enabling diverse chemical transformations.

In recent years, the demand for fluorinated compounds has surged, driven by their enhanced stability and bioavailability in pharmaceutical applications. The trifluoromethoxy group in this molecule aligns with this trend, making it a sought-after building block for researchers exploring fluorine chemistry. Additionally, the iodo substituent offers opportunities for cross-coupling reactions, a hot topic in synthetic organic chemistry.

From an SEO perspective, users frequently search for terms like "pyridine derivatives," "fluorinated intermediates," and "iodo-substituted compounds," reflecting the compound's relevance in current scientific discourse. The compound's CAS No. 1804761-89-4 is also a critical identifier for researchers seeking precise chemical data. By integrating these keywords, this article aims to address common queries while maintaining a high level of technical accuracy.

The synthesis and applications of 2-(Chloromethyl)-4-iodo-3-(trifluoromethoxy)pyridine-6-acetonitrile are often discussed in the context of high-throughput screening and combinatorial chemistry. These methodologies are pivotal in accelerating drug discovery, and this compound's multifunctional nature makes it a candidate for library generation. Its potential in catalysis and material science further broadens its appeal.

Environmental and regulatory considerations are also shaping the conversation around such compounds. While 2-(Chloromethyl)-4-iodo-3-(trifluoromethoxy)pyridine-6-acetonitrile is not classified as hazardous, its handling requires standard laboratory precautions. Researchers are increasingly mindful of green chemistry principles, and this compound's utility in efficient synthetic routes aligns with sustainable practices.

In summary, 2-(Chloromethyl)-4-iodo-3-(trifluoromethoxy)pyridine-6-acetonitrile (CAS No. 1804761-89-4) represents a convergence of cutting-edge chemical research and practical applications. Its structural complexity and functional diversity make it a subject of ongoing investigation, particularly in fields like medicinal chemistry, agrochemical development, and advanced materials. As scientific inquiry evolves, this compound is poised to remain a focal point for innovation.

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